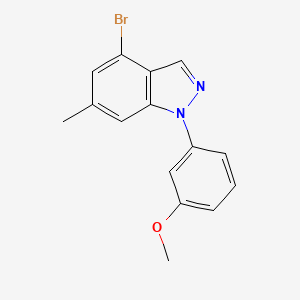
2-Methyl-5-(3,4-dimethyl-phenyl)-thiazole-4-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methyl-5-(3,4-dimethyl-phenyl)-thiazole-4-carboxylic acid is an organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a methyl group at the 2-position, a 3,4-dimethylphenyl group at the 5-position, and a carboxylic acid group at the 4-position of the thiazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5-(3,4-dimethyl-phenyl)-thiazole-4-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction between 3,4-dimethylbenzaldehyde and thiosemicarbazide in the presence of an acid catalyst can yield the thiazole ring. Subsequent oxidation and carboxylation steps can introduce the carboxylic acid group at the 4-position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process typically includes the preparation of intermediates, followed by cyclization and functional group modifications under controlled conditions. The use of catalysts and optimized reaction parameters can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
2-Methyl-5-(3,4-dimethyl-phenyl)-thiazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The aromatic ring and thiazole moiety can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents such as halogens, nitrating agents, or sulfonating agents can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylated or hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring or thiazole moiety.
科学研究应用
2-Methyl-5-(3,4-dimethyl-phenyl)-thiazole-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound can be studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research into its pharmacological properties may lead to the development of new therapeutic agents.
Industry: It can be used in the development of advanced materials, such as polymers and dyes, due to its unique structural features.
作用机制
The mechanism of action of 2-Methyl-5-(3,4-dimethyl-phenyl)-thiazole-4-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The thiazole ring can participate in various interactions, including hydrogen bonding and π-π stacking, which can influence its binding affinity and specificity. The carboxylic acid group can also play a role in the compound’s solubility and bioavailability.
相似化合物的比较
Similar Compounds
2-Methyl-4-phenylthiazole-5-carboxylic acid: Similar structure but lacks the 3,4-dimethyl substitution on the phenyl ring.
5-Phenylthiazole-4-carboxylic acid: Lacks the methyl group at the 2-position and the 3,4-dimethyl substitution on the phenyl ring.
2-Methyl-5-(4-methylphenyl)-thiazole-4-carboxylic acid: Similar structure but has a single methyl group on the phenyl ring.
Uniqueness
2-Methyl-5-(3,4-dimethyl-phenyl)-thiazole-4-carboxylic acid is unique due to the specific substitution pattern on the phenyl ring, which can influence its chemical reactivity and biological activity. The presence of both methyl groups at the 3 and 4 positions of the phenyl ring can enhance its lipophilicity and potentially improve its interaction with hydrophobic targets.
属性
分子式 |
C13H13NO2S |
|---|---|
分子量 |
247.31 g/mol |
IUPAC 名称 |
5-(3,4-dimethylphenyl)-2-methyl-1,3-thiazole-4-carboxylic acid |
InChI |
InChI=1S/C13H13NO2S/c1-7-4-5-10(6-8(7)2)12-11(13(15)16)14-9(3)17-12/h4-6H,1-3H3,(H,15,16) |
InChI 键 |
DPSUBMCVJKVLQV-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=C(C=C1)C2=C(N=C(S2)C)C(=O)O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-Cyano-N'-(3-{2-[(diaminomethylidene)amino]-1,3-thiazol-4-yl}phenyl)methanimidamide](/img/structure/B8459945.png)


![[3,4-Bis(difluoromethoxy)phenyl]-(2-bromo-5-pyridyl) chloromethane](/img/structure/B8459961.png)



![ethyl 4-iodo-1,6-dimethyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylate](/img/structure/B8459988.png)


![4-[3-Hydroxy-3-methyl-1-(naphthalen-1-yl)butyl]benzene-1,3-diol](/img/structure/B8460004.png)


